molecular formula C21H20N2O5 B3647941 3-[1-{[(4-hydroxyphenyl)carbonyl]amino}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-{[(4-hydroxyphenyl)carbonyl]amino}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B3647941
M. Wt: 380.4 g/mol
InChI Key: AOHAWVDKEKBTHF-UHFFFAOYSA-N
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Description

3-[1-{[(4-hydroxyphenyl)carbonyl]amino}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with hydroxyphenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-{[(4-hydroxyphenyl)carbonyl]amino}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond between the pyrrole ring and the hydroxyphenylcarbonyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[1-{[(4-hydroxyphenyl)carbonyl]amino}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-[1-{[(4-hydroxyphenyl)carbonyl]amino}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[1-{[(4-hydroxyphenyl)carbonyl]amino}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-{[(4-hydroxyphenyl)carbonyl]amino}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[1-[(4-hydroxybenzoyl)amino]-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-28-18-10-4-14(5-11-18)19-12-6-16(7-13-20(25)26)23(19)22-21(27)15-2-8-17(24)9-3-15/h2-6,8-12,24H,7,13H2,1H3,(H,22,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHAWVDKEKBTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2NC(=O)C3=CC=C(C=C3)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786655
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-{[(4-hydroxyphenyl)carbonyl]amino}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 2
3-[1-{[(4-hydroxyphenyl)carbonyl]amino}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 3
3-[1-{[(4-hydroxyphenyl)carbonyl]amino}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 4
3-[1-{[(4-hydroxyphenyl)carbonyl]amino}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 5
3-[1-{[(4-hydroxyphenyl)carbonyl]amino}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 6
3-[1-{[(4-hydroxyphenyl)carbonyl]amino}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

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